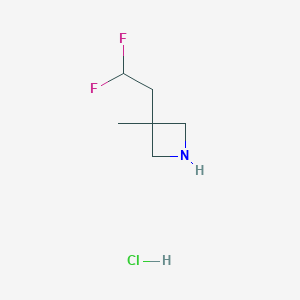

3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride, also known as DFEA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the azetidine family and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthetic Applications

Synthesis of Fluorinated Amino Acids

The development of synthetic strategies toward fluorinated beta-amino acids, such as those derived from azetidine carboxylic acids, underscores the utility of fluorinated building blocks in medicinal chemistry. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the potential of using fluorinated azetidine derivatives as intermediates in creating novel amino acids with enhanced biological activity (Van Hende et al., 2009).

Pharmacological Research

Positron Emission Tomography (PET) Ligands

Compounds structurally related to azetidines have been developed as potent and selective ligands for imaging receptors in the brain using PET. For instance, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a PET ligand for nicotinic acetylcholine receptors highlights the relevance of fluorinated azetidines in neuropharmacological research (Doll et al., 1999).

Androgen Receptor Antagonists

The study of the antiandrogenic activity of certain compounds, like vinclozolin and its metabolites, using the androgen receptor, suggests that fluorinated azetidines could potentially serve as scaffolds for developing receptor antagonists with specific biological activities (Wong et al., 1995).

Chemical Synthesis

Synthesis of Difluoroazetidines

The high-yield synthesis of 3,3-difluoroazetidines through monochlorohydroalane reduction of difluoroazetidin-2-ones showcases the application of fluorinated azetidines in generating novel cyclic structures, which could have implications in developing new pharmaceuticals (Van Brabandt & Kimpe, 2006).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially including electrophilic, nucleophilic, radical, and cross-coupling methods .

Biochemical Pathways

For instance, indole derivatives have been found to affect various pathways related to their diverse biological activities .

Pharmacokinetics

It’s worth noting that difluoromethylation processes have been found to streamline access to molecules of pharmaceutical relevance .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .

Action Environment

It’s worth noting that the construction of similar compounds has been reported to feature metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials .

properties

IUPAC Name |

3-(2,2-difluoroethyl)-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-6(2-5(7)8)3-9-4-6;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGUFNZLQQOIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2766901.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2766908.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)